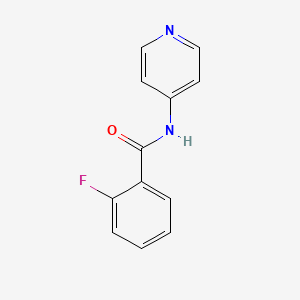

2-fluoro-N-(pyridin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-fluoro-N-(pyridin-4-yl)benzamide”, similar compounds have been synthesized and studied . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique

Bioisosteric Properties

- Bioisostere in 5-HT(1F) Receptor Agonists : 2-Fluoro-N-(pyridin-4-yl)benzamide derivatives have been studied for their bioisosteric properties, particularly as analogues for 5-HT(1F) receptor agonists. These compounds demonstrated similar receptor affinity and improved selectivity compared to their indole counterparts, showing potential in treating acute migraine (Mathes et al., 2004).

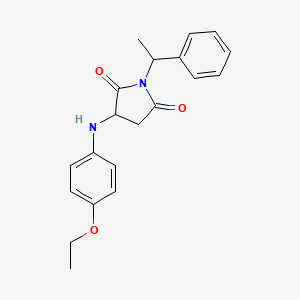

Crystallography and Molecular Structure

- Crystal Structure Analysis : The detailed crystal structure of 2-fluoro-N-(pyridin-4-yl)benzamide derivatives has been characterized, providing insights into molecular packing and interaction patterns in the crystal lattice. This information is crucial for understanding the physicochemical properties and reactivity of these compounds (Deng et al., 2014).

Synthetic Applications

- Improved Synthesis Processes : Research has focused on optimizing the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a closely related compound, by exploring various reaction conditions. This has resulted in higher yields and more efficient synthetic routes, which could be applicable to the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide as well (H. Dian, 2010).

Photophysical Properties

- Fluorescence Applications : Certain derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been studied for their luminescence properties. These compounds have shown potential in biological and organic material applications due to their intense luminescence, especially in blue fluorescence (Yamaji et al., 2017).

Chemical Sensing and Imaging

- Chemosensors for Metal Ions : Some 2-fluoro-N-(pyridin-4-yl)benzamide derivatives have been synthesized as chemosensors, demonstrating high selectivity and sensitivity in fluorescence enhancement upon binding to specific metal ions. This capability is valuable for detecting and imaging metal ions in various environmental and biological contexts (Li et al., 2014).

Medicinal Chemistry and Drug Discovery

- Antineoplastic Applications : Some derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been explored in the context of antineoplastic drug development. For instance, flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, has a structural resemblance to these compounds. Understanding the metabolic pathways and synthesis of such compounds can aid in developing new cancer therapies (Gong et al., 2010).

Neuroimaging

- PET Imaging in Alzheimer's Disease : Derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been utilized as molecular imaging probes in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights their potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRRKJCQVVVOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(pyridin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2590821.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)